N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, a methoxyphenyl group, and an imidazo[2,1-b]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring.
Substitution Reactions:
Acylation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 3,5-dimethylphenyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b]thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research may focus on its activity against specific diseases, such as cancer or infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(3,5-dimethylphenyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- N-(3,5-dimethylphenyl)-2-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with specific biological targets compared to similar compounds.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-8-15(2)10-17(9-14)23-21(26)11-18-13-28-22-24-20(12-25(18)22)16-4-6-19(27-3)7-5-16/h4-10,12-13H,11H2,1-3H3,(H,23,26) |
InChI Key |
JSPORDACFIWBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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